molecular formula C23H26N2O3S B2931476 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899354-03-1

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2931476
CAS No.: 899354-03-1
M. Wt: 410.53
InChI Key: DWGCWVXUXRHDEJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, ethoxy, and methylpiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group via sulfonylation. The ethoxy group can be introduced through an etherification reaction, while the methylpiperidinyl group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinoline core.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 3-(Benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-6-ethoxy-4-(3-ethylpiperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)pyridine

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-11-12-21-20(14-18)23(25-13-7-8-17(2)16-25)22(15-24-21)29(26,27)19-9-5-4-6-10-19/h4-6,9-12,14-15,17H,3,7-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGCWVXUXRHDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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